The compound is cataloged under the Chemical Abstracts Service (CAS) number 864274-04-4, indicating its recognition in chemical databases for research and commercial purposes. Its classification as a benzoxazole derivative places it in a category of compounds that have shown potential in medicinal chemistry, particularly due to their interactions with biological targets.
The synthesis of 2-Methylbenzo[d]oxazole-6-carbaldehyde can be achieved through several methods, with one common approach involving the cyclization of appropriate precursors. Key methods include:
The molecular structure of 2-Methylbenzo[d]oxazole-6-carbaldehyde can be described as follows:
Molecular modeling studies indicate that the compound exhibits significant stability due to resonance stabilization within the heterocyclic system. Computational analyses using density functional theory have been employed to predict its reactivity patterns and interaction with biological targets .
2-Methylbenzo[d]oxazole-6-carbaldehyde participates in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to assess yield and purity.
The mechanism of action for 2-Methylbenzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets within biological systems:
Studies have indicated that derivatives of benzoxazoles exhibit neuroprotective effects and may modulate pathways involved in apoptosis and inflammation, highlighting their potential therapeutic applications .
The compound has diverse applications across various fields:
Research continues into optimizing synthetic routes and exploring new applications for 2-Methylbenzo[d]oxazole-6-carbaldehyde, particularly in developing novel therapeutic agents targeting neurodegenerative diseases and cancer .
Retrosynthetic deconstruction of 2-methylbenzo[d]oxazole-6-carbaldehyde (CAS 864274-04-4) reveals two primary disconnection strategies: (1) Cleavage of the oxazole ring at the C2-N bond points to ortho-substituted aniline derivatives, specifically 2-amino-5-formylphenol or its protected equivalents, with acetic acid derivatives serving as C2 synthons [2] [4]. (2) Disconnection at the formyl group suggests electrophilic formylation or cross-coupling at the C6 position of a preformed 2-methylbenzo[d]oxazole scaffold. The first approach benefits from commercially accessible 2-aminophenols but requires careful aldehyde protection during cyclization, while the second leverages the inherent reactivity of the electron-deficient benzoxazole core [4]. Key considerations in precursor selection include:
Table 1: Retrosynthetic Pathways for 2-Methylbenzo[d]oxazole-6-carbaldehyde
Disconnection Approach | Key Precursors | Challenges | Strategic Advantages |
---|---|---|---|
Oxazole ring disconnection | 2-Amino-5-hydroxybenzaldehyde + acetate donor | Aldehyde protection required | High modularity; commercial precursors |
C6 Aldehyde disconnection | 2-Methylbenzo[d]oxazole + formyl equivalent | Low C6 electrophilic susceptibility | Avoids protection/deprotection steps |
Directed metalation/coupling | 6-Halo-2-methylbenzo[d]oxazole + CO/H₂ | Catalyst optimization needed | Enables late-stage diversification |
Electrophilic formylation of preformed 2-methylbenzo[d]oxazole faces significant challenges due to the electron-withdrawing nature of the oxazole ring, which deactivates the benzene core toward classical electrophilic aromatic substitution (EAS). Innovative approaches overcome this limitation:
Table 2: Direct Functionalization Methods Comparison
Method | Conditions | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
DoM + DMF quenching | LDA, DMF, -78°C to RT, anhydrous | 60–75 | 8–12 h | Regioselective C6 functionalization |
Vilsmeier-Haack | POCl₃/DMF, 80°C | 20–30 | 6 h | Simple setup |
Fe₃O₄-nanocatalyst | H₂O, reflux | 79–89 | 45 min | Aqueous phase; recyclable catalyst |
SrCO₃-assisted grinding | Solvent-free, RT | 90–92 | 20 min | No solvent; high atom economy |
Palladium-catalyzed methods provide precise C6 aldehyde installation via two dominant strategies:
Table 3: Palladium-Catalyzed Aldehyde Installation Strategies
Substrate | Catalyst System | Carbon Source | Conditions | Yield (%) | Limitations |
---|---|---|---|---|---|
6-Bromo-2-methylbenzoxazole | PdCl₂(PPh₃)₂/XPhos, CO | ArylSnBu₃ or ArB(OH)₂ | 80°C, 3 atm CO, dioxane | 70–82 | Toxicity of stannanes |
6-Iodo-2-methylbenzoxazole | Pd(OAc)₂/Zn, 4,6-dimethoxy-1,3-dioxane | Formyl anion equivalent | 100°C, DMF, then HCl hydrolysis | 60–65 | Stoichiometric metal reductant |
2-Methylbenzoxazole | Pd(OAc)₂/Cu(OAc)₂, O₂ | CO gas | 120°C, DMF, 24 h | 40–45 | Low regioselectivity |
Energy-efficient methodologies address limitations of conventional heating:
Table 4: Energy and Efficiency Metrics for Advanced Protocols
Method | Reaction Time | Temperature (°C) | Energy Consumption (kJ/mol) | Yield (%) | Environmental Factor (E-factor) |
---|---|---|---|---|---|
Conventional reflux | 6 h | 110 | 850 | 75 | 18.7 |
MW (batch, solvent-free) | 8–12 min | 150 | 95 | 88–94 | 2.1 |
Continuous flow MW | 2 min | 180 | 40 | 92 | 1.8 |
Compounds Mentioned:2-Methylbenzo[d]oxazole-6-carbaldehyde, 2-Amino-5-hydroxybenzaldehyde, 2-Methylbenzo[d]oxazole, 6-Bromo-2-methylbenzo[d]oxazole, 6-Iodo-2-methylbenzo[d]oxazole, Trimethyl orthoacetate, 4,6-Dimethoxy-1,3-dioxane, N,N-Dimethylformamide (DMF), Titanium tetraisopropoxide (TTIP), Strontium carbonate (SrCO₃)
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: